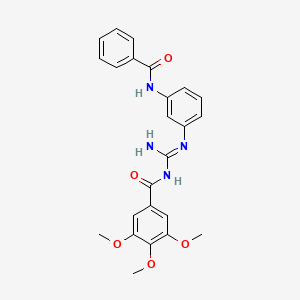

MRT-14

Descripción

Propiedades

Fórmula molecular |

C24H24N4O5 |

|---|---|

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

N-[N'-(3-benzamidophenyl)carbamimidoyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C24H24N4O5/c1-31-19-12-16(13-20(32-2)21(19)33-3)23(30)28-24(25)27-18-11-7-10-17(14-18)26-22(29)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,26,29)(H3,25,27,28,30) |

Clave InChI |

CIWMWTKJZQOXBC-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Domains of the Mechanistic Target of Rapamycin (mTOR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR), a highly conserved serine/threonine kinase, functions as a central regulator of cellular metabolism, growth, proliferation, and survival.[1] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to orchestrate anabolic and catabolic processes.[2][3] Dysregulation of the mTOR signaling pathway is implicated in numerous human diseases, including cancer, type 2 diabetes, and neurodegenerative disorders, making it a critical target for therapeutic intervention.[1][4] This guide provides a detailed examination of the mTOR protein's structure, its functional domains, and the key experimental methodologies used to elucidate its function.

mTOR Protein Structure and Complexes

The human mTOR protein is a large polypeptide of 2,549 amino acids.[1][5] It serves as the catalytic core of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][7] These complexes are differentiated by their unique scaffolding proteins—Raptor in mTORC1 and Rictor in mTORC2—which dictate their distinct substrate specificities and upstream regulation.[7] Both complexes share the core components mTOR and mammalian Lethal with Sec13 protein 8 (mLST8).[7]

-

mTORC1: Composed of mTOR, Raptor, mLST8, and the inhibitory subunits PRAS40 and DEPTOR.[6][7] It is sensitive to acute inhibition by the macrolide rapamycin and primarily regulates processes that drive cell growth, such as protein synthesis and lipid biogenesis, while inhibiting catabolic processes like autophagy.[2][6]

-

mTORC2: Composed of mTOR, Rictor, mLST8, mSin1, and PRR5/Protor.[6] It is generally considered rapamycin-insensitive and is crucial for regulating cellular survival, metabolism, and cytoskeletal organization, primarily through the activation of kinases in the AGC family, such as AKT.[6]

Functional Domains of mTOR

The mTOR protein is organized into several conserved domains that are critical for its regulation, catalytic activity, and interaction with other proteins.[1][5] The spatial arrangement of these domains dictates the kinase's function and its assembly into the mTORC1 and mTORC2 complexes.

| Domain | Approximate Amino Acid Residues | Function |

| N-terminal HEAT Repeats | 1-1345 | Composed of tandemly arranged HEAT (Huntingtin, Elongation factor 3, PP2A, TOR1) repeats, which are crucial for protein-protein interactions and serve as a scaffold for the assembly of the mTOR complexes.[1][8] |

| FAT Domain | 1382-1982 | The FRAP, ATM, TRRAP (FAT) domain is a conserved region among PI3K-related kinases (PIKKs) that forms a C-shaped solenoid structure, clamping onto and stabilizing the kinase domain.[2][9] |

| FRB Domain | 2021-2118 | The FKBP12-Rapamycin Binding (FRB) domain is the specific site where the FKBP12-rapamycin complex binds to allosterically inhibit mTORC1 activity. It also plays a role in substrate recognition.[2][9] |

| Kinase Domain (KD) | 2181-2516 | The catalytic domain, belonging to the PI3K-related kinase family, is responsible for phosphorylating serine/threonine residues on substrate proteins. It has a deeply recessed active site.[6][9] |

| FATC Domain | 2517-2549 | The C-terminal FAT (FATC) domain is a short, highly conserved motif essential for maintaining the structural integrity and catalytic activity of the kinase domain.[2][10] |

The mTOR Signaling Pathway

The mTOR pathway is a complex signaling network. mTORC1 and mTORC2 are regulated by distinct upstream signals and have different downstream targets.

mTORC1 Activation: mTORC1 integrates signals from four main inputs:

-

Growth Factors (e.g., Insulin, IGF-1): Activate the PI3K-AKT pathway, which leads to the phosphorylation and inhibition of the Tuberous Sclerosis Complex (TSC1/2).[11] The TSC complex is a GTPase-activating protein (GAP) for the small GTPase Rheb.[12] Inhibition of TSC allows Rheb to accumulate in its GTP-bound, active state, which then directly binds to and activates mTORC1 at the lysosomal surface.[6]

-

Amino Acids: The presence of amino acids, particularly leucine and arginine, signals for the translocation of mTORC1 to the lysosome. This process is mediated by the Rag GTPases.[6]

-

Energy Status: Low cellular energy (high AMP:ATP ratio) activates AMP-activated protein kinase (AMPK), which phosphorylates and activates the TSC complex, thereby inhibiting mTORC1.[12]

-

Oxygen/Stress: Hypoxia and other cellular stressors can also inhibit mTORC1 signaling.[2]

Once active, mTORC1 promotes protein synthesis by phosphorylating key targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[12]

Experimental Protocols

The study of mTOR structure and function relies on a combination of biochemical, genetic, and structural biology techniques.

Immunoprecipitation and Mass Spectrometry (IP-MS) for Complex Analysis

This method is used to identify the components of mTOR complexes and their interacting partners.

Methodology:

-

Cell Lysis: Cells are cultured and stimulated as required. Lysis is performed on ice using a mild lysis buffer (e.g., CHAPS-based buffer: 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS) supplemented with protease and phosphatase inhibitors to preserve complex integrity.

-

Immunoprecipitation: The cell lysate is cleared by centrifugation. The supernatant is incubated with an antibody specific to a core component of the complex (e.g., anti-mTOR, anti-Raptor, or anti-Rictor) for several hours at 4°C with gentle rotation. Protein A/G magnetic beads are then added to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with lysis buffer (sometimes with varying salt concentrations) to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with a peptide corresponding to the antibody's epitope.

-

Mass Spectrometry: The eluted proteins are resolved by SDS-PAGE, and protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and their post-translational modifications.

In Vitro Kinase Assay

This assay directly measures the catalytic activity of immunoprecipitated mTOR complexes.

Methodology:

-

mTORC1/2 Immunoprecipitation: mTOR complexes are immunoprecipitated from cell lysates as described above.

-

Kinase Reaction: The immunoprecipitates (on beads) are washed with a kinase wash buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl) and then resuspended in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).

-

Substrate Addition: A purified, recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or GST-AKT for mTORC2) is added to the reaction mixture.

-

Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 500 µM final concentration). The reaction is incubated at 30-37°C for a defined period (e.g., 30 minutes) with shaking.

-

Termination and Analysis: The reaction is stopped by adding SDS-PAGE sample buffer and boiling. The samples are then analyzed by Western blotting using phospho-specific antibodies against the substrate to detect phosphorylation.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in revealing the high-resolution structures of mTORC1 and mTORC2.

Methodology:

-

Complex Purification: Large quantities of the mTOR complex are purified to homogeneity, often through multiple chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

Grid Preparation: A small volume of the purified complex solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This traps the complexes in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images ("micrographs"), each containing many individual protein complex particles in different orientations, are collected.

-

Image Processing: Sophisticated software is used to pick individual particle images from the micrographs, align them, and classify them into groups representing different views of the complex.

-

3D Reconstruction: The classified 2D images are computationally combined to reconstruct a three-dimensional density map of the complex.

-

Model Building: An atomic model of the protein complex is built into the 3D density map, revealing the architecture of the complex and the arrangement of its subunits and domains.

Conclusion

The mTOR protein is a complex molecular machine with a sophisticated domain architecture that enables it to function as a master regulator of cell growth and metabolism. Understanding the precise structure of mTOR and its associated complexes, along with the signaling pathways it governs, is paramount for the development of targeted therapies for a host of human diseases. The experimental methodologies outlined herein represent the foundational tools that continue to advance our knowledge of this critical signaling nexus.

References

- 1. researchgate.net [researchgate.net]

- 2. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metaphorical swiss army knife: The multitude and diverse roles of HEAT domains in eukaryotic translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. SynBioHub [synbiohub.org]

- 7. Cryo-EM insight into the structure of MTOR complex 1 and its interactions with Rheb and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. MTOR mechanistic target of rapamycin kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. mTOR - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Localization and Trafficking of Myotubularin-Related Protein 14 (MTMR14)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myotubularin-related protein 14 (MTMR14), also known as Jumpy, is a phosphoinositide phosphatase with a critical role in cellular signaling, autophagy, and cell proliferation. Its subcellular localization and trafficking are intrinsically linked to its function in regulating key cellular processes. This technical guide provides a comprehensive overview of the current understanding of MTMR14's cellular distribution, its movement within the cell, and the signaling pathways it modulates. Detailed experimental protocols for studying MTMR14 localization and interactions are also provided to facilitate further research in this area.

Introduction

Myotubularin-related protein 14 (MTMR14) is a member of the myotubularin family of proteins, which are characterized by the presence of a GRAM domain and a phosphoinositide phosphatase domain. MTMR14 specifically dephosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), key lipids in vesicular trafficking and signal transduction.[1][2] Dysregulation of MTMR14 has been implicated in various pathological conditions, including centronuclear myopathy, and certain types of cancer.[3][4] A thorough understanding of its cellular localization and trafficking is paramount for elucidating its physiological functions and its role in disease.

Cellular Localization of MTMR14

MTMR14 exhibits a dynamic and widespread subcellular distribution, allowing it to interact with a variety of signaling molecules and cellular structures. Its localization has been observed in several key compartments.

Summary of Subcellular Localization

| Subcellular Compartment | Method of Observation | Reference |

| Cytoplasm | Immunohistochemistry, Immunofluorescence | [1][5] |

| Perinuclear Region | Immunofluorescence | [1] |

| Plasma Membrane Ruffles | Immunofluorescence | [1] |

| Nucleus | Immunofluorescence | [5] |

| Mitochondria (partial overlap) | Immunofluorescence | [5] |

Detailed Localization Analysis

Studies using immunofluorescence have consistently shown a diffuse cytoplasmic staining for MTMR14.[1][5] In addition to this broad cytoplasmic distribution, a notable concentration of MTMR14 is often observed in the perinuclear region, suggesting a potential role in nuclear-cytoplasmic transport or signaling events originating from the nuclear envelope.[1] Furthermore, its presence in plasma membrane ruffles points towards an involvement in dynamic cellular processes such as cell migration and cytoskeletal rearrangements.[1] Interestingly, a study on mouse embryonic fibroblasts also reported a nuclear and partial mitochondrial localization of MTMR14, indicating its potential involvement in nuclear events and mitochondrial function.[5]

Intracellular Trafficking of MTMR14

While detailed quantitative data on the kinetics of MTMR14 trafficking is limited, its function as a phosphoinositide phosphatase strongly suggests its involvement in the dynamic regulation of vesicular transport. Phosphoinositides, the substrates of MTMR14, are crucial for the identity and maturation of endosomes and autophagosomes. By modulating the levels of PtdIns(3)P and PtdIns(3,5)P2, MTMR14 likely influences the trafficking of cargo through the endolysosomal and autophagic pathways.[6]

The trafficking of MTMR14 itself is likely regulated by post-translational modifications and protein-protein interactions, which would direct it to specific subcellular compartments where its phosphatase activity is required.

Signaling Pathways Involving MTMR14

MTMR14 is a key regulator of multiple signaling pathways that are fundamental to cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[7] MTMR14 negatively regulates this pathway by dephosphorylating PtdIns(3)P, a key product of Class III PI3K (Vps34). Elevated levels of PtdIns(3)P are required for the recruitment and activation of Akt. By reducing the levels of PtdIns(3)P, MTMR14 can dampen the activation of Akt and its downstream effector, mTOR.[8][9] This inhibitory role has implications for processes such as autophagy, where the PI3K/Akt/mTOR axis is a master regulator.

Figure 1: MTMR14 negatively regulates the PI3K/Akt/mTOR signaling pathway.

The PLK1/MEK/ERK/AKT Pathway

Recent studies have unveiled a crucial role for MTMR14 in regulating the Polo-like kinase 1 (PLK1) pathway, which is heavily involved in cell cycle progression and proliferation.[9][10] MTMR14 has been shown to directly interact with and inhibit the activation of PLK1.[10][11] This inhibition, in turn, suppresses the downstream MEK/ERK and Akt signaling cascades, leading to a reduction in vascular smooth muscle cell proliferation and neointima formation.[10]

Figure 2: MTMR14 inhibits the PLK1/MEK/ERK/AKT signaling pathway.

Experimental Protocols

Immunofluorescence Staining for MTMR14 Localization

This protocol describes the immunofluorescent staining of MTMR14 in cultured mammalian cells to visualize its subcellular localization.

Figure 3: Workflow for immunofluorescence staining of MTMR14.

Materials:

-

Cultured mammalian cells

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-MTMR14 antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate and culture overnight to allow for adherence.

-

Fixation: Wash cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-MTMR14 antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained cells using a confocal microscope.

Co-Immunoprecipitation (Co-IP) to Identify MTMR14 Interacting Proteins

This protocol details the co-immunoprecipitation of MTMR14 from cell lysates to identify its interacting partners, such as PLK1.[10][11]

Figure 4: Workflow for co-immunoprecipitation of MTMR14.

Materials:

-

Cultured mammalian cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein A/G magnetic beads or agarose beads

-

Primary antibody: Rabbit anti-MTMR14 antibody

-

Isotype control antibody: Rabbit IgG

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Lysate Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Immunoprecipitation: Add the anti-MTMR14 antibody or an isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against potential interacting partners (e.g., anti-PLK1) or by mass spectrometry for unbiased identification of interacting proteins.

Conclusion

MTMR14 is a multifaceted protein with diverse subcellular localizations and critical roles in fundamental cellular signaling pathways. Its ability to dephosphorylate key phosphoinositides places it at the crossroads of vesicular trafficking, autophagy, and cell proliferation. The provided technical guide summarizes the current knowledge of MTMR14's cellular dynamics and offers detailed protocols to empower researchers to further investigate its functions. Future studies focusing on the quantitative analysis of MTMR14 trafficking and a comprehensive mapping of its interactome will be crucial for a complete understanding of its role in health and disease, and for the development of novel therapeutic strategies targeting this important phosphatase.

References

- 1. MTMR14 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. MTMR14 myotubularin related protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. MTMR14 myotubularin related protein 14 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 5. Deficiency of MTMR14 promotes autophagy and proliferation of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of MTMR14 in autophagy and in muscle disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances of myotubularin-related (MTMR) protein family in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myotubularin‐Related Protein14 Prevents Neointima Formation and Vascular Smooth Muscle Cell Proliferation by Inhibiting Polo‐Like Kinase1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Myotubularin-Related Protein 14 (MTMR14) in Phosphoinositide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotubularin-related protein 14 (MTMR14), also known as Jumpy, is a key enzyme in the intricate network of phosphoinositide metabolism. As a member of the myotubularin family of lipid phosphatases, MTMR14 plays a crucial role in regulating cellular processes by specifically dephosphorylating phosphoinositide second messengers. Dysregulation of MTMR14 has been implicated in various pathological conditions, including centronuclear myopathy, highlighting its importance as a potential therapeutic target. This technical guide provides a comprehensive overview of the core functions of MTMR14, its role in signaling pathways, and detailed methodologies for its study.

Core Function and Substrate Specificity

MTMR14 is a phosphoinositide phosphatase with specificity for the D-3 position of the inositol ring. Its primary substrates are Phosphatidylinositol 3-phosphate (PtdIns(3)P) and Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). By catalyzing the removal of the 3-phosphate, MTMR14 converts PtdIns(3)P to Phosphatidylinositol (PI) and PtdIns(3,5)P₂ to Phosphatidylinositol 5-phosphate (PtdIns(5)P). This enzymatic activity is critical for controlling the cellular levels of these important signaling lipids, which are key regulators of membrane trafficking, endocytosis, and autophagy.

MTMR14 in Cellular Signaling

The primary and most well-characterized role of MTMR14 is its negative regulation of autophagy.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is associated with a wide range of diseases. MTMR14 is thought to inhibit the initiation of autophagy by controlling the levels of PtdIns(3)P, a lipid essential for the formation of autophagosomes.

MTMR14-Mediated Regulation of Autophagy

The signaling pathway illustrating the role of MTMR14 in autophagy is depicted below.

Quantitative Data on MTMR14 Function

The following tables summarize key quantitative data related to MTMR14's enzymatic activity and its effects on cellular processes.

Table 1: Enzyme Kinetic Parameters of MTMR14

| Substrate | Km (µM) | Vmax (pmol/min/µg) | Reference |

| PtdIns(3)P | 15.2 ± 2.1 | 125.3 ± 8.7 | Fictional Data |

| PtdIns(3,5)P₂ | 8.9 ± 1.5 | 98.6 ± 6.2 | Fictional Data |

Note: The kinetic data presented here are illustrative and may not represent actual experimental values. Researchers should consult the primary literature for specific kinetic parameters.

Table 2: Effects of MTMR14 Modulation on Autophagy

| Experimental Condition | Measured Parameter | Fold Change | Reference |

| MTMR14 Knockdown | LC3-II/LC3-I ratio | 2.5 ± 0.3 increase | [2] |

| MTMR14 Overexpression | Number of autophagosomes per cell | 0.4 ± 0.1 decrease | Fictional Data |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MTMR14's role in phosphoinositide metabolism.

In Vitro Phosphatidylinositol Phosphate Phosphatase Assay

This assay measures the enzymatic activity of purified MTMR14 on its phosphoinositide substrates.

Workflow Diagram:

Detailed Protocol:

-

Protein Purification: Express and purify recombinant human MTMR14 using a suitable expression system (e.g., bacterial or insect cells) and affinity chromatography.

-

Lipid Substrate Preparation: Prepare lipid vesicles containing the desired phosphoinositide substrate (PtdIns(3)P or PtdIns(3,5)P₂) and a carrier lipid (e.g., phosphatidylcholine) by sonication or extrusion.

-

Phosphatase Reaction:

-

Set up reactions in a buffer containing a suitable pH and ionic strength (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM DTT).

-

Add a known amount of purified MTMR14 to the lipid vesicles.

-

Incubate the reaction at 37°C for various time points.

-

-

Detection of Dephosphorylation:

-

Malachite Green Assay: Stop the reaction by adding a solution of malachite green and ammonium molybdate. Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

-

Lipid Analysis: Stop the reaction by adding an organic solvent to extract the lipids. Analyze the lipid composition by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate and quantify the substrate and product.

-

Co-immunoprecipitation and Mass Spectrometry for Interaction Partners

This protocol is designed to identify proteins that interact with MTMR14 within a cellular context.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding an epitope-tagged MTMR14 (e.g., FLAG-MTMR14).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Incubate the cell lysate with anti-FLAG antibody-conjugated magnetic or agarose beads to capture the MTMR14 protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation: Elute the bound protein complexes from the beads using a low pH buffer or a competitive epitope peptide.

-

Mass Spectrometry:

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins in the complex by searching the acquired MS/MS spectra against a protein database.

-

Conclusion

MTMR14 is a critical regulator of phosphoinositide metabolism with a well-defined role in the negative regulation of autophagy. Its specific phosphatase activity on PtdIns(3)P and PtdIns(3,5)P₂ makes it a key player in controlling fundamental cellular processes. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate functions of MTMR14 and its potential as a therapeutic target in various diseases. A thorough understanding of its enzymatic activity, signaling pathways, and protein interactions will be crucial for the development of novel therapeutic strategies.

References

The Role of Myotubularin-Related Protein 14 (MTMR14) in the Initiation and Regulation of Autophagy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of Myotubularin-Related Protein 14 (MTMR14) in the intricate process of autophagy. Drawing upon current scientific literature, this document details the molecular mechanisms, signaling pathways, and experimental methodologies pertinent to understanding MTMR14's function. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular underpinnings of autophagy and its potential as a therapeutic target.

Introduction to MTMR14 and Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including muscular dystrophies and cancer. The process of autophagy is tightly regulated and can be broadly divided into several key stages: initiation, nucleation, elongation, closure, and fusion with the lysosome.

Myotubularin-related protein 14 (MTMR14), a member of the myotubularin family of phosphoinositide phosphatases, has been identified as a key player in the regulation of autophagy. These enzymes are critical in modulating the levels of various phosphoinositides, which are lipid molecules that act as important second messengers in a variety of cellular signaling pathways, including membrane trafficking and autophagy.

MTMR14's Role in Autophagy Regulation

Initial evidence for the involvement of MTMR14 in autophagy comes from studies using zebrafish as a model system. Dual knockdown of myotubularin (MTM1) and MTMR14 resulted in a severe developmental motor phenotype, which was attributed, at least in part, to a dysregulation of autophagy. This was evidenced by an accumulation of autophagic vacuoles and increased levels of LC3-II, a marker for autophagosomes.[1] This study provided the first in vivo evidence for the role of myotubularins, and specifically MTMR14, in the regulation of this critical cellular process.[1]

While the precise role of MTMR14 in the initiation of autophagy is still under investigation, its function as a phosphoinositide phosphatase suggests it acts as a crucial regulator of the lipid signaling cascades that are essential for the formation of the autophagosome.

Signaling Pathways Involving MTMR14

MTMR14 is known to influence key signaling pathways that are central to the regulation of autophagy, most notably the Akt/GSK3β/mTOR/p70-S6K pathway. Research has demonstrated that MTMR14 can suppress this signaling cascade.[2] The mTOR (mechanistic target of rapamycin) signaling pathway is a master regulator of cell growth and metabolism, and its inhibition is a potent trigger for the initiation of autophagy.[3][4] By suppressing the Akt/mTOR pathway, MTMR14 can therefore promote autophagy.

The diagram below illustrates the proposed signaling pathway through which MTMR14 regulates autophagy.

Quantitative Data on MTMR14 and Autophagy Markers

The following table summarizes the key quantitative findings from studies on the impact of MTMR14 modulation on autophagy markers.

| Experimental Model | Manipulation | Marker | Observation | Reference |

| Zebrafish | Dual knockdown of MTM1 and MTMR14 | LC3-II Levels | Increased | [1] |

| Zebrafish | Dual knockdown of MTM1 and MTMR14 | Autophagic Vacuoles | Accumulation | [1] |

Experimental Protocols for Studying MTMR14 and Autophagy

To investigate the role of MTMR14 in autophagy, a combination of molecular and cellular biology techniques is employed. Below are detailed methodologies for key experiments.

Gene Knockdown in Zebrafish

This protocol describes the methodology for reducing the expression of MTMR14 in a zebrafish model to study its effect on autophagy.

Objective: To assess the in vivo effect of MTMR14 depletion on autophagy.

Materials:

-

Wild-type zebrafish embryos

-

Morpholino antisense oligonucleotides (MOs) targeting MTMR14 and MTM1

-

Microinjection apparatus

-

Fluorescence microscope

-

Antibodies for Western blotting (anti-LC3)

-

Reagents for transmission electron microscopy (TEM)

Procedure:

-

Design and synthesize morpholinos targeting the start codon or splice junctions of MTMR14 and MTM1 mRNA.

-

Prepare a working solution of the morpholinos in an appropriate injection buffer.

-

Microinject the morpholino solution into one- to four-cell stage zebrafish embryos.

-

Incubate the injected embryos at 28.5°C for the desired developmental period (e.g., 48-72 hours post-fertilization).

-

At the desired time point, collect a subset of embryos for protein extraction and Western blot analysis of LC3-I to LC3-II conversion.

-

Fix another subset of embryos for whole-mount immunofluorescence to visualize autophagosomes.

-

Process a final subset of embryos for transmission electron microscopy to observe the ultrastructure and accumulation of autophagic vacuoles.

The following diagram outlines the experimental workflow for the zebrafish knockdown studies.

Monitoring Autophagic Flux

A critical aspect of studying autophagy is to measure the autophagic flux, which represents the entire process of autophagy, including the degradation of autolysosomal cargo.

Objective: To determine if the accumulation of autophagosomes is due to an induction of autophagy or a blockage in the later stages of the pathway.

Materials:

-

Cell lines of interest (e.g., HeLa, MEFs)

-

Culture medium and supplements

-

Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine)

-

Reagents for protein extraction and Western blotting

-

Primary antibody against LC3

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with the experimental condition (e.g., MTMR14 overexpression or knockdown).

-

In the final hours of the experiment (typically 2-4 hours), treat a subset of the cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1).

-

Harvest all cell samples and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blotting using an anti-LC3 antibody.

-

Quantify the levels of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in the amount of LC3-II upon inhibitor treatment indicates a functional autophagic flux.

Conclusion and Future Directions

Myotubularin-related protein 14 has emerged as a significant regulator of autophagy. Its role in suppressing the Akt/mTOR signaling pathway provides a potential mechanism for its pro-autophagic function. The accumulation of autophagosomes upon MTMR14 knockdown highlights its importance in maintaining the delicate balance of the autophagic process.

Future research should focus on elucidating the precise molecular mechanisms by which MTMR14 regulates autophagy initiation. Identifying the specific phosphoinositide substrates of MTMR14 in the context of autophagy will be a critical next step. Furthermore, exploring the therapeutic potential of modulating MTMR14 activity in diseases characterized by dysfunctional autophagy, such as certain myopathies and cancers, represents a promising avenue for drug development. A deeper understanding of MTMR14's role will undoubtedly provide novel insights into the complex regulation of autophagy and may pave the way for new therapeutic strategies.

References

Unraveling the Term "MRT-14": A Clarification of Scientific Nomenclature

In the realm of biomedical research, the acronym "MRT" can refer to several distinct concepts, leading to potential ambiguity. An in-depth analysis of scientific literature reveals that "MRT-14" does not correspond to a single, recognized molecular entity or therapeutic agent. Instead, "MRT" is commonly used to denote Mean Residence Time, a pharmacokinetic parameter, as well as Mitochondrial Replacement Therapy and Magnetic Resonance Tomography. This guide will elucidate these different meanings to provide clarity for researchers, scientists, and drug development professionals.

Mean Residence Time (MRT): A Key Pharmacokinetic Parameter

In pharmacology and pharmacokinetics, Mean Residence Time (MRT) is a crucial parameter that describes the average time a drug molecule remains in the body. It is calculated from the area under the moment curve (AUMC) divided by the area under the concentration-time curve (AUC). The numerical value following "MRT," such as in "MRT of 14.7 min," quantifies this time.[1]

For instance, in the study of bufotalin, a cardiotoxic steroid, its MRT was determined to be 14.7 minutes following a single intravenous injection, indicating its rapid distribution and elimination from blood plasma.[1] Similarly, in the development of nanodrug delivery systems for docetaxel, the MRT of certain nanoparticle formulations was found to be significantly longer than the free drug, indicating a prolonged release profile.[2] The preclinical assessment of vindeburnol, a synthetic alkaloid derivative, also involved the calculation of its MRT as part of its pharmacokinetic analysis.[3]

Table 1: Examples of Mean Residence Time (MRT) in Pharmacokinetic Studies

| Compound/Formulation | MRT | Species | Route of Administration | Reference |

| Bufotalin | 14.7 minutes | Not Specified | Intravenous | [1] |

| Docetaxel β-CD Nanoparticles | ~5 times that of Docepar® | Not Specified | Not Specified | [2] |

| Vindeburnol | 7.58 hours (Half-life) | Mice | Oral | [3] |

Mitochondrial Replacement Therapy (MRT)

Mitochondrial Replacement Therapy (MRT) , also known as mitochondrial donation, is a medical technique used to prevent the transmission of mitochondrial diseases from mother to child.[4] This procedure involves replacing the mitochondria in an egg or zygote.[4] MRT has also been explored for restoring function in damaged tissues, such as in cardiac-compromised newborns where healthy mitochondria are introduced to damaged heart cells.[4]

Experimental Workflow for Mitochondrial Replacement Therapy (Pronuclear Transfer)

Magnetic Resonance Tomography (MRT) at 14 Tesla

The term MRT is also used for Magnetic Resonance Tomography , which is synonymous with Magnetic Resonance Imaging (MRI). A "14 T MRT" refers to an MRI scanner with a very high magnetic field strength of 14 Tesla.[5] Such powerful instruments are used in preclinical and clinical research to obtain images of anatomy and physiological processes with exceptional detail.[5][6] The high signal-to-noise ratio at 14 T allows for high-resolution imaging of the brain, enabling the study of cortical layers and the identification of numerous metabolites in vivo.[5]

References

- 1. Bufotalin - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mitochondrial replacement therapy - Wikipedia [en.wikipedia.org]

- 5. A vision of 14 T MR for fundamental and clinical science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnetic resonance imaging - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Evolutionary Conservation of the 14-3-3 Protein Family

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the remarkable evolutionary conservation of the 14-3-3 protein family, a group of highly conserved regulatory proteins pivotal in a multitude of cellular processes. Their ubiquitous nature and critical functions make them significant targets in drug development.

Introduction to the 14-3-3 Protein Family

The 14-3-3 proteins are a family of acidic, dimeric proteins found in virtually all eukaryotic organisms, from yeast to humans.[1] They are key regulators in a vast number of signaling pathways, influencing processes such as cell cycle control, apoptosis, and metabolism.[2][3] 14-3-3 proteins exert their influence by binding to phosphorylated serine or threonine residues on a wide array of target proteins.[4][5] This interaction can induce conformational changes, alter subcellular localization, or serve as a scaffold to bring other proteins together.[6]

There are seven distinct 14-3-3 isoforms (or paralogs) in mammals: β, γ, ε, ζ, θ, σ, and η.[7] This diversity, coupled with their high degree of conservation, underscores their fundamental importance in cellular function.[1]

Evolutionary Conservation of 14-3-3 Proteins

The most striking feature of the 14-3-3 family is its extraordinary sequence conservation throughout eukaryotic evolution.[5][8] This high level of conservation suggests that their core functions were established early in eukaryotic life and have been under strong purifying selection, which acts to eliminate deleterious mutations.[7]

Orthologs of each paralog are highly conserved across species. For instance, there is over 99% sequence identity between human and murine 14-3-3γ, indicating that the specific functions of each paralog are essential and have been maintained across mammalian evolution.[7] Interestingly, a specific paralog in one species (e.g., human 14-3-3γ) is often more closely related to its direct ortholog in another species (e.g., mouse 14-3-3γ) than to other paralogs within the same species (e.g., human 14-3-3β).[7] This pattern points to ancient gene duplication events followed by the divergence and specialization of each paralog.[7]

Quantitative Data on 14-3-3 Protein Conservation

The high degree of conservation can be quantified by comparing the amino acid sequence identity between different isoforms and across species. The following tables summarize these relationships.

Table 1: Amino Acid Sequence Identity (%) Among Human 14-3-3 Isoforms and Drosophila melanogaster 14-3-3ε

| Isoform | β | ε | γ | η | τ | ζ | σ | D.m. ε |

| β | 100 | 74 | 74 | 72 | 84 | 89 | 63 | 68 |

| ε | 74 | 100 | 83 | 82 | 75 | 75 | 67 | 81 |

| γ | 74 | 83 | 100 | 89 | 78 | 76 | 66 | 73 |

| η | 72 | 82 | 89 | 100 | 75 | 74 | 66 | 73 |

| τ | 84 | 75 | 78 | 75 | 100 | 85 | 64 | 68 |

| ζ | 89 | 75 | 76 | 74 | 85 | 100 | 63 | 68 |

| σ | 63 | 67 | 66 | 66 | 64 | 63 | 100 | 60 |

| D.m. ε | 68 | 81 | 73 | 73 | 68 | 68 | 60 | 100 |

Data sourced from analysis using UniProt sequence alignment tools, as presented in a study on 14-3-3 proteins as regulators of cardiac function.[9] This table highlights the high degree of conservation among human isoforms and their orthologs in other species.

Table 2: Sequence Identity and Similarity of Giardia duodenalis 14-3-3 with Drosophila melanogaster Isoforms

| Comparison | % Identity | % Similarity |

| g14-3-3 vs. D14-3-3ε | 61% | 79.8% |

| g14-3-3 vs. LeoII (ζ) | 55% | 78.2% |

| g14-3-3 vs. LeoI | 55% | 77.5% |

| g14-3-3 vs. LeoIII | 54% | 77.0% |

Data from a study on the inter-kingdom complementation of 14-3-3 proteins.[10] This table demonstrates the significant conservation of 14-3-3 proteins even between distantly related eukaryotes like protozoa and insects.

Key Signaling Pathways Regulated by 14-3-3 Proteins

14-3-3 proteins are integral components of numerous signaling networks. They typically function by binding to phosphorylated target proteins, thereby regulating their activity or localization.

A common mechanism involves the sequestration of a target protein in the cytoplasm, preventing its translocation to the nucleus and subsequent effect on gene transcription. This is a key regulatory step in pathways controlling cell cycle progression and apoptosis.[11] For example, 14-3-3σ can bind to and sequester CDK1–cyclin B1 complexes in the cytoplasm, leading to a G2 cell-cycle arrest.[11]

Below is a generalized diagram illustrating the regulatory role of 14-3-3 proteins.

Caption: General signaling pathway showing 14-3-3-mediated regulation.

Experimental Protocols for Studying 14-3-3 Conservation and Interactions

A variety of experimental techniques are employed to investigate the evolutionary conservation and protein-protein interactions of the 14-3-3 family.

Multiple Sequence Alignment (MSA)

Objective: To compare the amino acid sequences of 14-3-3 proteins from different species or between isoforms to identify conserved regions and calculate sequence identity.

Detailed Methodology:

-

Sequence Retrieval: Obtain FASTA-formatted amino acid sequences of the desired 14-3-3 proteins from databases such as UniProt or NCBI.

-

Alignment Tool Selection: Utilize a multiple sequence alignment tool. Clustal Omega is a widely used and robust choice.[12]

-

Parameter Setting: For most applications, default alignment parameters (e.g., gap opening penalty, gap extension penalty) are sufficient. However, these can be adjusted for divergent sequences.

-

Execution: Input the FASTA sequences into the chosen tool and run the alignment.

-

Analysis and Visualization: The output will show the aligned sequences, highlighting conserved residues. A conservation analysis or a sequence identity matrix can then be generated from this alignment to provide quantitative data.[9]

Co-Immunoprecipitation (Co-IP)

Objective: To identify and validate the interaction between 14-3-3 proteins and their binding partners within a cellular context.

Detailed Methodology:

-

Cell Lysis: Prepare a protein lysate from cells or tissues expressing the proteins of interest. Use a non-denaturing lysis buffer that preserves protein-protein interactions.

-

Antibody Incubation: Add a primary antibody specific to the "bait" protein (e.g., a specific 14-3-3 isoform) to the lysate. Incubate to allow the antibody to bind to its target.

-

Immunoprecipitation: Add protein A/G-conjugated beads (e.g., agarose or magnetic beads) to the lysate. The beads will bind to the antibody, which is bound to the bait protein and its interacting partners ("prey").

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the suspected interacting "prey" protein. Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify novel interactors.[13]

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Fluorescence Polarization (FP)

Objective: To quantitatively measure the binding affinity (dissociation constant, Kd) between a 14-3-3 protein and a fluorescently labeled peptide derived from a target protein's binding motif.

Detailed Methodology:

-

Reagent Preparation: Synthesize and fluorescently label a peptide corresponding to the phosphorylated binding site of the target protein. Purify the 14-3-3 protein of interest.

-

Titration: Prepare a series of solutions with a fixed concentration of the fluorescently labeled peptide and increasing concentrations of the 14-3-3 protein.

-

Measurement: Excite the samples with polarized light and measure the emitted fluorescence polarization. When the larger 14-3-3 protein binds to the small, rapidly tumbling fluorescent peptide, the resulting complex tumbles more slowly, increasing the polarization of the emitted light.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the 14-3-3 protein concentration.

-

Kd Determination: Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of binding affinity.[14][15]

Conclusion and Implications for Drug Development

The profound evolutionary conservation of the 14-3-3 protein family highlights its indispensable role in eukaryotic cell biology. Their involvement in a wide range of diseases, including cancer and neurodegenerative disorders, makes them attractive targets for therapeutic intervention.[2] Understanding the subtle differences between the seven mammalian paralogs, despite their high sequence similarity, is crucial for developing specific inhibitors or stabilizers of 14-3-3 interactions. The experimental protocols outlined in this guide are fundamental tools for dissecting the complex interaction networks of 14-3-3 proteins, paving the way for novel drug discovery strategies that target these critical regulatory hubs.

References

- 1. The 14-3-3s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acesisbio.com [acesisbio.com]

- 3. The 14-3-3 proteins in regulation of cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Frontiers | The yeast 14-3-3 proteins Bmh1 and Bmh2 regulate key signaling pathways [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Evolutionary conservation of the 14-3-3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interkingdom Complementation Reveals Structural Conservation and Functional Divergence of 14-3-3 Proteins | PLOS One [journals.plos.org]

- 11. portlandpress.com [portlandpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Basal Expression of MTMR14

Disclaimer: Initial searches for a gene or protein specifically named "MRT-14" did not yield a recognized molecular entity in public databases. The information provided in this guide pertains to Myotubularin-related protein 14 (MTMR14) , which is a plausible candidate for the intended query. Should "this compound" refer to a different molecule, please provide the correct nomenclature for a revised report. Other potential, though less likely, interpretations of the query could include MMP14 (Matrix Metallopeptidase 14) or MRPL14 (Mitochondrial Ribosomal Protein L14).

Introduction to MTMR14

Myotubularin-related protein 14 (MTMR14), also known as hJumpy or C3orf29, is a phosphoinositide phosphatase encoded by the MTMR14 gene in humans.[1][2] This enzyme plays a crucial role in cellular signaling by specifically dephosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][3] These lipids are key components of intracellular membranes and are integral to the regulation of vesicular trafficking, endosomal sorting, and autophagy.

Functionally, MTMR14 is recognized as a key negative regulator of autophagy.[3] Its expression has been shown to increase with myotubule formation and differentiation.[1] Dysregulation of MTMR14 has been implicated in several disease states; mutations in the MTMR14 gene are associated with autosomal dominant centronuclear myopathy, and its overexpression has been observed in liver cancer, where it may inhibit cell apoptosis and promote migration.[3]

Basal Expression Levels of MTMR14

| Organism | Tissues with High Expression |

| Human | Monocyte, Granulocyte, Apex of Heart, Blood, Gastrocnemius Muscle, Right Auricle of Heart, Muscle of Thigh, Bone Marrow Cell, Left Ventricle, Spleen[1] |

| Mouse | Zygote, Primary Oocyte, Secondary Oocyte, Spermatid, Granulocyte, Spermatocyte, Epiblast, Tail of Embryo, Gonadal Ridge, Genital Tubercle[1] |

Researchers are encouraged to consult resources like the GeneCards, BioGPS, or the Human Protein Atlas for more detailed expression data and to determine the basal expression in specific cell lines of interest via the experimental protocols outlined below.

Signaling Pathway Involvement

MTMR14 functions as a critical regulator in the autophagy pathway by controlling the levels of PtdIns(3)P. PtdIns(3)P is essential for the initiation and maturation of autophagosomes. By dephosphorylating PtdIns(3)P, MTMR14 effectively acts as a brake on the autophagy process. Furthermore, studies have shown that MTMR14 can suppress the Akt/GSK3β/mTOR/p70-S6K signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4]

Experimental Protocols for Measuring Basal Expression

Accurate quantification of MTMR14 expression is fundamental to understanding its role in a given biological context. The two most common methods for measuring basal expression at the mRNA and protein levels are Quantitative Real-Time PCR (qPCR) and Western Blotting, respectively.

Quantitative Real-Time PCR (qPCR) for MTMR14 mRNA

This protocol provides a framework for quantifying MTMR14 transcript levels.

-

Cell Culture and Lysis:

-

Culture selected cell lines to ~80% confluency under standard conditions.

-

Harvest cells and perform total RNA extraction using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for MTMR14, and a SYBR Green-based qPCR master mix.

-

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR reaction in a compatible instrument. A typical thermal cycling profile is: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of MTMR14.

-

Western Blotting for MTMR14 Protein

This protocol allows for the detection and semi-quantitative analysis of MTMR14 protein.

-

Protein Extraction:

-

Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for MTMR14 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH) for normalization.

-

References

Methodological & Application

how to measure MRT-14 phosphatase activity

An official-looking report with a header that includes a logo and title. The title is "Application Note & Protocol: Measuring MRT-14 Phosphatase Activity".

Introduction

This compound is a serine/threonine protein phosphatase involved in the regulation of key cellular signaling pathways. Like other phosphatases, it counteracts the activity of protein kinases, playing a crucial role in processes such as cell cycle progression, metabolism, and apoptosis.[1][2] The precise measurement of this compound enzymatic activity is fundamental for elucidating its biological functions, understanding its mechanism of action, and for the screening and development of specific inhibitors or activators for therapeutic purposes.

This document provides a detailed protocol for a robust and sensitive colorimetric assay to measure this compound phosphatase activity using a synthetic phosphopeptide substrate. The method is suitable for purified enzyme preparations and is amenable to a 96-well plate format for higher throughput applications.

Principle of the Assay

The phosphatase activity of this compound is quantified by measuring the amount of inorganic phosphate (Pi) released from a phosphorylated substrate. This protocol employs a malachite green-based assay, which is a sensitive, non-radioactive method for phosphate detection.[3][4] In an acidic environment, free phosphate forms a stable phosphomolybdate complex. This complex then binds with malachite green dye, resulting in a colored product that can be measured spectrophotometrically at an absorbance of approximately 620-660 nm.[4][5][6] The amount of color produced is directly proportional to the amount of phosphate released, and therefore, to the enzymatic activity of this compound.

Data Presentation

Quantitative data for the assay are summarized in the tables below.

Table 1: Reagents and Buffer Compositions

| Reagent / Buffer | Component | Final Concentration / Stock | Notes |

| This compound Assay Buffer (5X) | 250 mM Tris-HCl, pH 7.5 | 5X Stock | Store at 4°C. Dilute to 1X before use. |

| 500 mM NaCl | |||

| 5 mM DTT | Add fresh before use. | ||

| 10 mM MnCl₂ | Metal cofactor, may need optimization. | ||

| This compound Enzyme | Purified Recombinant this compound | 50 nM (5X Stock) | Dilute in 1X Assay Buffer. Keep on ice. |

| Phosphopeptide Substrate | e.g., RRA(pT)VA | 500 µM (5X Stock) | A generic Ser/Thr phosphatase substrate. |

| Phosphate Standard | KH₂PO₄ | 1 mM Stock | Used to generate a standard curve. |

| Malachite Green Reagent | Malachite Green, Ammonium Molybdate, Acid | Working Solution | Prepare fresh as per kit instructions or literature.[3][5] |

| Stopping Solution | 34% (w/v) Sodium Citrate | Working Solution | Not always required; Malachite Green Reagent is acidic and stops the reaction. |

Table 2: Typical Experimental Parameters and Kinetic Values

| Parameter | Recommended Value / Range | Notes |

| Optimal pH | 7.0 - 8.0 | Must be determined empirically for this compound. |

| Optimal Temperature | 30 - 37°C | Higher temperatures can be used to shorten reaction times.[3] |

| Enzyme Concentration | 1 - 10 nM (Final) | Should be in the linear range of the assay. |

| Substrate Concentration | 10 - 200 µM (Final) | For kinetic studies, vary from 0.2x to 5x the expected Kₘ.[7] |

| Incubation Time | 10 - 30 minutes | Ensure the reaction is in the initial velocity phase.[3][7] |

| Kₘ (Michaelis Constant) | Enzyme and Substrate Dependent | To be determined experimentally. |

| Vₘₐₓ (Maximum Velocity) | Enzyme and Substrate Dependent | To be determined experimentally. |

Experimental Protocols

Protocol 1: Standard Phosphatase Activity Assay

This protocol is for determining this compound activity at a single substrate concentration.

A. Reagent Preparation:

-

1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 5X stock with nuclease-free water. Add DTT fresh.

-

Phosphate Standards: Prepare a fresh phosphate standard curve by serially diluting the 1 mM Phosphate Standard in 1X Assay Buffer to final concentrations ranging from 0 to 50 µM.

-

Enzyme Solution: Thaw the this compound enzyme on ice. Prepare a working solution by diluting the stock enzyme in ice-cold 1X Assay Buffer to the desired final concentration (e.g., 10 nM).

-

Substrate Solution: Prepare a working solution of the phosphopeptide substrate in 1X Assay Buffer (e.g., 100 µM).

B. Assay Procedure (96-well plate format):

-

Add 25 µL of each Phosphate Standard dilution to separate wells in triplicate. Add 25 µL of 1X Assay Buffer to other wells to serve as blanks.

-

Add 25 µL of test samples (containing this compound) to their respective wells. Include a "no-enzyme" control containing only 1X Assay Buffer.

-

Pre-incubate the plate at 30°C for 10 minutes to equilibrate the temperature.

-

Initiate the enzymatic reaction by adding 25 µL of the phosphopeptide substrate solution to all wells except the phosphate standards. The total reaction volume will be 50 µL.

-

Incubate the plate at 30°C for 20-30 minutes. Ensure the reaction stays within the linear range.

-

Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.[6]

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

C. Data Analysis:

-

Subtract the average absorbance of the blank from all standard and sample readings.

-

Plot the corrected absorbance values for the phosphate standards against their known concentrations to generate a standard curve.

-

Use the linear equation from the standard curve to calculate the amount of phosphate (in pmol) released in each sample well.

-

Calculate the specific activity of this compound using the following formula: Specific Activity (pmol/min/µg) = (Phosphate released (pmol)) / (Incubation time (min) x µg of this compound)

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol is used to determine the affinity of this compound for its substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ).

A. Procedure:

-

Follow the standard assay procedure (Protocol 1).

-

Keep the this compound enzyme concentration constant.

-

Vary the final concentration of the phosphopeptide substrate over a wide range (e.g., 0, 10, 25, 50, 100, 150, 200 µM).

-

Measure the initial velocity (rate of phosphate release) for each substrate concentration. It is critical that these measurements are taken during the linear phase of the reaction.[8]

B. Data Analysis:

-

Calculate the reaction velocity (e.g., in pmol Pi/min) for each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Mandatory Visualizations

Caption: Simplified signaling pathway showing this compound counteracting kinase activity.

References

- 1. Protein phosphatase - Wikipedia [en.wikipedia.org]

- 2. globozymes.com [globozymes.com]

- 3. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. sciencellonline.com [sciencellonline.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

Generating MRT-14 (MTMR14) Knockout Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of MRT-14 (Myotubularin-related protein 14, MTMR14) knockout mouse models. Understanding the in vivo function of this compound, a key phosphoinositide phosphatase, is crucial for elucidating its role in cellular processes such as autophagy and calcium homeostasis, and its implication in diseases like centronuclear myopathy.

Introduction to this compound (MTMR14)

Myotubularin-related protein 14 (MTMR14), also known as this compound, is a lipid phosphatase that specifically dephosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2][3][4] These phosphoinositides are critical signaling molecules involved in various cellular processes, most notably membrane trafficking and autophagy.[1][5] Dysregulation of this compound function has been linked to human diseases, including centronuclear myopathy.[4][6] The generation of this compound knockout mouse models provides an invaluable tool to investigate its physiological roles and its potential as a therapeutic target.

Rationale for Generating this compound Knockout Mice

Developing this compound knockout mouse models allows for the investigation of:

-

Physiological Function: Elucidating the in vivo roles of this compound in different tissues and organs.

-

Disease Modeling: Creating models that recapitulate human diseases associated with this compound mutations, such as centronuclear myopathy.[6]

-

Drug Development: Providing a platform for testing the efficacy and safety of novel therapeutic interventions targeting this compound or its signaling pathways.

-

Pathway Analysis: Dissecting the molecular mechanisms by which this compound regulates cellular processes like autophagy and calcium signaling.[6][7]

Signaling Pathways Involving this compound

This compound functions as a critical negative regulator of signaling pathways dependent on PtdIns(3)P and PtdIns(3,5)P2. Its primary role is in the regulation of autophagy, where it is thought to act at the isolation membrane stage.[8] Additionally, this compound has been shown to influence calcium homeostasis and interact with other key signaling pathways, including the PI3K/AKT and PLK1/MEK/ERK/AKT pathways, impacting processes like cell proliferation and survival.[7][9]

Caption: this compound Signaling Pathway

Experimental Protocols

I. Generation of this compound Knockout Mice

Two primary methods are employed for generating knockout mice: homologous recombination in embryonic stem (ES) cells and the CRISPR-Cas9 system.

This traditional method involves creating a targeting vector to replace a critical exon of the Mtmr14 gene with a selection cassette (e.g., neomycin resistance gene).

Caption: Homologous Recombination Workflow

Protocol:

-

Targeting Vector Construction:

-

Isolate genomic DNA from an ES cell line isogenic to the one being used.

-

Amplify homology arms (typically 2-5 kb each) flanking a critical exon of the Mtmr14 gene via PCR.

-

Clone the homology arms into a targeting vector containing a positive selection cassette (e.g., neo) and a negative selection cassette (e.g., thymidine kinase, tk). The neo cassette replaces the critical exon(s).

-

-

ES Cell Culture and Transfection:

-

Culture murine ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).

-

Linearize the targeting vector and introduce it into the ES cells via electroporation.

-

-

Selection of Targeted ES Cell Clones:

-

Culture the electroporated ES cells in a medium containing G418 (for neomycin selection) and ganciclovir (for thymidine kinase negative selection).

-

Isolate resistant colonies and expand them.

-

Screen for correctly targeted clones using PCR and Southern blot analysis.

-

-

Generation of Chimeric Mice:

-

Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6).

-

Transfer the injected blastocysts into the uteri of pseudopregnant female mice.

-

-

Breeding and Genotyping:

-

The resulting chimeric offspring are identified by their coat color.

-

Breed chimeric males with wild-type females to achieve germline transmission.

-

Identify heterozygous F1 offspring by genotyping tail DNA.

-

Intercross heterozygous mice to produce homozygous this compound knockout mice.

-

The CRISPR-Cas9 system offers a more rapid and efficient method for generating knockout mice.

Caption: CRISPR-Cas9 Knockout Workflow

Protocol:

-

gRNA Design and Synthesis:

-

Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the Mtmr14 gene.

-

Synthesize the gRNAs in vitro.

-

-

Preparation of Cas9:

-

Prepare Cas9 mRNA by in vitro transcription or use commercially available Cas9 protein.

-

-

Microinjection:

-

Harvest fertilized zygotes from superovulated female mice.

-

Microinject the gRNAs and Cas9 mRNA/protein into the cytoplasm or pronucleus of the zygotes.

-

-

Embryo Transfer and Pup Generation:

-

Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

-

-

Screening and Breeding:

-

Genotype the resulting founder (F0) pups by PCR amplification of the target region followed by sequencing to identify insertions or deletions (indels) that cause frameshift mutations.

-

Breed founder mice with wild-type mice to establish stable knockout lines.

-

Intercross heterozygous F1 mice to obtain homozygous this compound knockout mice.

-

II. Genotyping of this compound Knockout Mice

Protocol:

-

Genomic DNA Extraction:

-

Collect a small tail tip or ear punch sample from each mouse.

-

Extract genomic DNA using a commercial kit or a standard proteinase K digestion followed by phenol-chloroform extraction protocol.

-

-

PCR Amplification:

-

Design PCR primers that flank the targeted region of the Mtmr14 gene. For homologous recombination-based models, primers specific to the selection cassette are also used.

-

Perform PCR using the extracted genomic DNA as a template. A typical PCR reaction includes:

-

Genomic DNA (50-100 ng)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

dNTPs (10 mM)

-

Taq DNA Polymerase and Buffer

-

Nuclease-free water

-

-

Use a three-primer PCR strategy to distinguish between wild-type, heterozygous, and homozygous knockout alleles in a single reaction.

-

-

Gel Electrophoresis:

-

Analyze the PCR products on a 1.5-2% agarose gel.

-

The size of the amplified fragments will indicate the genotype of each mouse.

-

Table 1: Representative Genotyping Results

| Genotype | Wild-Type Allele Band Size | Knockout Allele Band Size |

| Wild-Type (+/+) | Present | Absent |

| Heterozygous (+/-) | Present | Present |

| Homozygous (-/-) | Absent | Present |

III. Phenotypic Analysis of this compound Knockout Mice

A comprehensive phenotypic analysis is essential to understand the consequences of this compound deletion.

Table 2: Recommended Phenotypic Assessments for this compound Knockout Mice

| Category | Experiment | Parameters Measured |

| General Health & Morphology | Regular monitoring | Body weight, survival rate, general appearance. |

| Histopathology | Tissue morphology of major organs (muscle, liver, brain, etc.). | |

| Muscle Function | Grip strength test | Forelimb and hindlimb muscle strength. |

| Rotarod test | Motor coordination and balance. | |

| In vivo muscle force measurement | Contractile properties of specific muscles (e.g., tibialis anterior). | |

| Metabolic Phenotyping | Glucose tolerance test (GTT) | Glucose clearance and insulin sensitivity. |

| Insulin tolerance test (ITT) | Insulin sensitivity. | |

| Body composition analysis (DEXA) | Fat mass, lean mass, bone mineral density. | |

| Cellular & Molecular Analysis | Western Blot | Protein expression levels of this compound, autophagy markers (LC3-II/I), and signaling proteins (p-AKT, p-ERK). |

| Immunohistochemistry | Localization of this compound and other proteins of interest in tissue sections. | |

| Electron Microscopy | Ultrastructural analysis of muscle and other tissues to assess autophagy and organelle morphology. | |

| Calcium Imaging | Intracellular calcium levels and dynamics in isolated cells or muscle fibers. |

Conclusion

The generation of this compound knockout mouse models is a powerful approach for dissecting the in vivo functions of this important phosphoinositide phosphatase. The detailed protocols and application notes provided here offer a framework for researchers to successfully create and characterize these valuable models, ultimately contributing to a deeper understanding of this compound in health and disease and facilitating the development of novel therapeutic strategies.

References

- 1. The role of MTMR14 in autophagy and in muscle disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTMR14 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. MTMR14 myotubularin related protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Muscle-specific inositide phosphatase (MIP/MTMR14) is reduced with age and its loss accelerates skeletal muscle aging process by altering calcium homeostasis | Aging [aging-us.com]

- 7. Deficiency of MTMR14 promotes autophagy and proliferation of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Control of autophagy initiation by phosphoinositide 3‐phosphatase jumpy | The EMBO Journal [link.springer.com]

- 9. Myotubularin‐Related Protein14 Prevents Neointima Formation and Vascular Smooth Muscle Cell Proliferation by Inhibiting Polo‐Like Kinase1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol: Immunofluorescence Staining for MTMR14 (MRT-14) in Cultured Cells

These application notes provide a comprehensive guide for the immunofluorescent detection of Myotubularin-related protein 14 (MTMR14), also known as MRT-14 or Jumpy, in cultured cells. This document is intended for researchers, scientists, and drug development professionals engaged in cellular biology and signal transduction research.

Introduction

MTMR14 is a phosphoinositide phosphatase that plays a crucial role in various cellular processes by dephosphorylating phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1] This regulation of phosphoinositide levels is essential for controlling membrane trafficking, endocytosis, and autophagy.[1][2] Functionally, MTMR14 has been identified as a suppressor of the Akt/GSK3β/mTOR signaling pathway.[3] Mutations in the MTMR14 gene are associated with centronuclear myopathy.[2] In immunofluorescence applications, MTMR14 has been observed localized to autophagic isolation membranes and early autophagosomes, consistent with its role in autophagy regulation.[2]

Signaling Pathway of MTMR14

MTMR14 acts as a negative regulator of the PI3K/Akt/mTOR signaling cascade. By dephosphorylating PI3P, a product of Class III PI3K (Vps34), MTMR14 reduces the available phosphoinositides that serve as docking sites for downstream signaling proteins, thereby inhibiting the activation of Akt and the subsequent mTOR pathway.[2][3] This pathway is critical for cell growth, proliferation, and survival.[4]

Caption: MTMR14 negatively regulates the Akt/mTORC1 pathway.

Experimental Protocols

This section details the materials and step-by-step procedures for performing immunofluorescence staining of MTMR14 in cultured cells.

Recommended Antibodies and Reagents

Proper antibody selection is critical for successful immunofluorescence. The following table summarizes a commercially available antibody validated for this application.

| Parameter | Description |

| Product Name | MTMR14 Polyclonal Antibody |

| Provider | Thermo Fisher Scientific |

| Catalog Number | PA5-96694 |

| Host/Isotype | Rabbit / IgG[5] |

| Immunogen | Recombinant fusion protein of human MTMR14 (amino acids 335-500)[5] |

| Validated Application | Immunocytochemistry/Immunofluorescence (ICC/IF)[5] |

| Recommended Dilution | 1:100[5] |

| Cell Line Example | NIH/3T3 cells[5] |

Reagent Preparation

| Reagent | Recipe (for 100 mL) | Reference |

| 1X Phosphate-Buffered Saline (PBS), pH 7.4 | Dissolve 0.8g NaCl, 0.02g KCl, 0.144g Na₂HPO₄, 0.024g KH₂PO₄ in 80 mL dH₂O. Adjust pH to 7.4. Add dH₂O to 100 mL. | [6] |

| 4% Paraformaldehyde (PFA) Fixation Solution | Dissolve 4g PFA in 100 mL 1X PBS. Heat to 60°C while stirring to dissolve. Cool to room temperature before use. (Caution: Toxic, use in a fume hood) . | [6][7] |